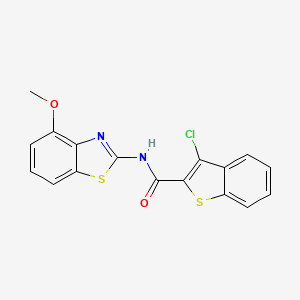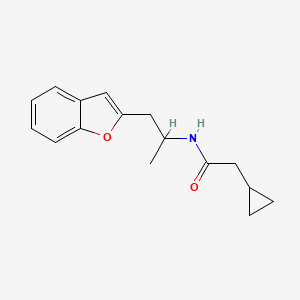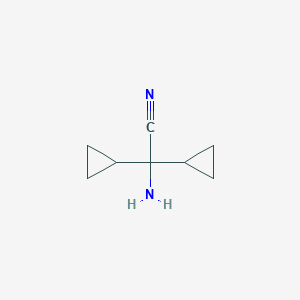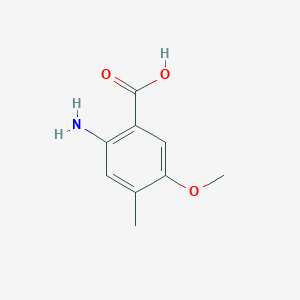![molecular formula C16H12ClN3OS B2776863 N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478062-83-8](/img/structure/B2776863.png)
N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide” is a chemical compound with the CAS Number: 478062-83-8. It has a molecular weight of 329.81 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H12ClN3OS/c17-13-5-3-12(4-6-13)11-18-19-16(21)15-14(7-10-22-15)20-8-1-2-9-20/h1-11H,(H,19,21)/b18-11- . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 329.81 . The InChI code provides further details about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound's structural motif is foundational in synthesizing various derivatives with significant biological activities. Notably, the creation of Schiff’s bases and their subsequent transformation into 2-azetidinones have been explored, demonstrating notable antidepressant and nootropic effects. The process involves novel methods of stirring and sonication, highlighting the skeleton's potential as a central nervous system (CNS) active agent for developing potent and safe therapeutic agents (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Antimicrobial and Antimalarial Activities
Research has also been conducted on 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, deriving from similar structural precursors, showcasing substantial in vitro antimalarial activity. This emphasizes the compound's utility in developing novel antimalarial agents (Irfan Shaikh, R. Jadeja, Rajesh K. Patel, Vishal Mevada, V. Gupta, 2021).
Antioxidant and Antitumor Agents
Further derivatization into novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives has resulted in compounds exhibiting significant antitumor and antioxidant activities. This broadens the scope of the compound's applicability in developing new cancer therapeutics (A. Abu‐Hashem, M. El-Shehry, F. Badria, 2010).
Molecular Interaction Studies
The molecular interaction with the CB1 cannabinoid receptor by analogs indicates the compound's framework's relevance in understanding receptor-ligand interactions, potentially guiding the design of CB1 receptor antagonists or inverse agonists (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Optical Nonlinearity and Optical Limiting
Derivatives of this compound have been explored for their third-order nonlinear optical properties, which are significant for applications in optical devices such as limiters and switches. This underscores the compound's utility beyond biological activity, demonstrating its potential in materials science (K. Naseema, K. Manjunatha, K. V. Sujith, G. Umesh, B. Kalluraya, V. Rao, 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These inhibitors are expected to show satisfactory efficacy and safety profiles .
Propiedades
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-5-3-12(4-6-13)11-18-19-16(21)15-14(7-10-22-15)20-8-1-2-9-20/h1-11H,(H,19,21)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFAVHDFYNYGR-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)




![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)

![(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine](/img/structure/B2776791.png)




![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)